4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Description
4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research on benzothiazole derivatives, including studies by Hu et al. (2016), has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show high efficiency and stability, providing a potential application for 4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide in materials science, specifically in corrosion prevention and control strategies (Hu et al., 2016).
Anticancer Activity
Compounds structurally related to benzothiazole have been synthesized and tested for their cytotoxic activities against various cancer cell lines. Studies, such as the one conducted by Deady et al. (2003), have shown that certain benzothiazole carboxamide derivatives exhibit potent cytotoxicity, suggesting that 4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide could be explored for its potential anticancer properties (Deady et al., 2003).
CNS Agents
The exploration of benzothiazole derivatives as central nervous system (CNS) agents by Martin et al. (1981) highlights the potential of these compounds in developing treatments for CNS disorders. The derivatives exhibited significant activity against tetrabenazine-induced ptosis, indicating their potential utility as antidepressants or in managing other CNS conditions (Martin et al., 1981).
Microwave-Assisted Synthesis
Darweesh et al. (2016) have utilized benzothiazole-based compounds as building blocks for synthesizing a variety of heterocyclic compounds. This research underlines the chemical versatility and reactivity of benzothiazole derivatives, offering a pathway for the synthesis of novel compounds with potential pharmaceutical or material science applications (Darweesh et al., 2016).
Antimicrobial and Antitumor Evaluation
Research by Deep et al. (2016) on thiazolidinone derivatives, including those with benzothiazole groups, has shown promising antimicrobial and anticancer activities. Such studies suggest potential biomedical applications for 4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide, particularly in developing new antimicrobial agents and cancer therapeutics (Deep et al., 2016).
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-5-22-16-11-6-13(2)12-17(16)24-19(22)20-18(23)14-7-9-15(10-8-14)21(3)4/h6-12H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOKMMMIXXKYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.